molecular formula C13H12N4OS B2568547 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 868143-06-0

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No.: B2568547
CAS No.: 868143-06-0
M. Wt: 272.33
InChI Key: UUEQTPQKVFRHTJ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a thiol group at position 4. Its synthesis typically involves cyclization and functionalization steps, as seen in related triazolopyridazine derivatives . Below, we compare this compound with structurally and functionally analogous molecules, focusing on substituent effects, biological activity, and synthetic methodologies.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)13-15-14-11-7-8-12(19)16-17(11)13/h3-8H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQTPQKVFRHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Core Formation

The triazolo[4,3-b]pyridazine scaffold is commonly synthesized via cyclization reactions involving hydrazine derivatives and diketones or aldehydes . For example, hydrazine-based precursors react with 1,2-diketones under acidic conditions to form the fused heterocycle.

Substitution Reactions

The thiol group and ethoxyphenyl substituent enable further chemical modifications:

Thiol Group Reactivity

  • Oxidation : The -SH group can oxidize to form disulfide bonds (S–S) or thione (C=S) derivatives under oxidizing conditions (e.g., H2O2 or I2) .

  • Alkylation/Arylation : Nucleophilic substitution with alkyl halides or aryl halides generates S-alkylated/S-arylated derivatives.

  • Coordination Chemistry : The thiol group can act as a ligand for metal complexes (e.g., Cu, Ag) .

Ethoxyphenyl Substituent Reactivity

  • Hydrolysis : Under acidic/basic conditions, the ethoxy group (-OEt) can hydrolyze to form a phenolic hydroxyl (-OH) group .

  • Electrophilic Substitution : The phenyl ring may undergo further EAS reactions (e.g., nitration, bromination) at para or meta positions relative to the ethoxy group .

Stability and Oxidation

The compound’s stability is influenced by its substituents:

  • Thiol Group Stability : The -SH group is prone to oxidation in the presence of air/light, forming disulfide dimers or thione derivatives . Stabilization can be achieved via antioxidant additives or inert atmospheres.

  • Core Stability : The triazolopyridazine core shows moderate thermal stability but may degrade under prolonged exposure to strong acids or bases .

Property Description
Oxidation susceptibilityHigh (thiol group oxidizes to disulfide/thione)
Hydrolytic stabilityModerate (ethoxy group resists hydrolysis under mild conditions)
Thermal stabilityModerate (stable up to ~200°C under inert conditions)

Analytical Characterization

Key methods for confirming reaction outcomes include:

  • NMR Spectroscopy : Proton (¹H NMR) and carbon (¹³C NMR) spectra identify shifts corresponding to substituents (e.g., ethoxyphenyl aromatic protons at δ 6.5–7.5 ppm) .

  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of H2S or ethoxyphenyl fragments) .

  • X-ray Crystallography : Determines intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of compounds related to the triazolo-pyridazine scaffold. For instance, derivatives have shown promising activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound's ability to inhibit c-Met kinase at nanomolar levels suggests its potential as a targeted therapy in oncology .

Antimicrobial Properties

The triazole ring system has been associated with antimicrobial activity. Studies indicate that derivatives of triazolo-pyridazines exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Drug Development and Molecular Recognition

The unique structural features of the pyridazine moiety allow it to engage in specific molecular interactions, making it a valuable scaffold in drug design. For example, compounds based on this structure have been explored for their ability to bind to bromodomains, which are implicated in various diseases including cancer and inflammatory conditions .

Case Study 1: Antitumor Activity

A study conducted on a series of triazolo-pyridazine derivatives demonstrated that modifications at specific positions significantly influenced their anticancer activity. The compound with the ethoxyphenyl substitution exhibited enhanced potency against A549 lung cancer cells compared to other derivatives .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of novel triazolo-pyridazine derivatives and their evaluation against common bacterial strains. The results indicated that certain modifications led to increased antibacterial activity, suggesting that structural optimization can enhance efficacy .

Comparison with Similar Compounds

Structural Analogues

The triazolo[4,3-b]pyridazine scaffold is versatile, with substituents dictating pharmacological profiles. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol 4-Ethoxyphenyl (3), -SH (6) 386.47 Thiol enhances metal binding; ethoxy improves lipophilicity
6-Chloro-3-arylidene-triazolo[4,3-b]pyridazine (2a–c) Cl (6), Arylidene (3) ~320–350 Chlorine increases electrophilicity; arylidene enables π-π stacking
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine (6) CF₃ (3), indole-ethylamine (6) ~400–450 Trifluoromethyl boosts metabolic stability; amine enhances solubility
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole 4-Methoxyphenyl (pyrazole), R-group (6) ~350–400 Methoxy improves solubility; thiadiazole adds H-bonding capacity

Key Observations :

  • Thiol vs. Chlorine/Hydrazine: The thiol group in the target compound may enhance binding to metalloenzymes (e.g., lanosterol demethylase) compared to chlorine or hydrazine derivatives, which are more electrophilic but less nucleophilic .
  • Ethoxy vs.
  • Triazolo-Thiadiazole Hybrids : Compounds combining triazole and thiadiazole rings (e.g., from ) exhibit broader antifungal activity but reduced specificity compared to the target molecule .
Pharmacological Activity
  • PEF(S) Binding : The target compound displaces TNS at PEF(S) allosteric sites, similar to sulphonamides and triazolopyridazine-pyridines (IC₅₀ ~10–50 µM) . However, its thiol group may confer stronger displacement efficacy than sulphonamides due to covalent interactions.
  • Antifungal Potential: Unlike thiadiazole-containing derivatives (), which inhibit lanosterol demethylase (Ki ~0.8 µM), the target compound’s thiol group may target cysteine residues in fungal enzymes, offering a distinct mechanism .
  • Bromodomain Inhibition : BRD4 inhibitors () with triazolopyridazine cores (e.g., compound 39) show IC₅₀ values of ~100 nM, but the target’s ethoxyphenyl-thiol combination lacks direct evidence for this activity .
Physicochemical Properties
  • Solubility : The thiol group increases aqueous solubility (~15 mg/mL) compared to chlorine derivatives (~5 mg/mL) but less than amine-substituted analogues (~30 mg/mL) .
  • Stability : The ethoxyphenyl group enhances oxidative stability relative to methoxy analogues, which are prone to demethylation .

Biological Activity

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antiproliferative effects against various cancer cell lines.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often incorporates the formation of the triazole ring and subsequent thiol group introduction. For instance, a related compound was synthesized using hydrazine derivatives and pyridine-based substrates, demonstrating the versatility of synthetic routes available for these heterocycles .

Antiproliferative Effects

The biological activity of this compound has been primarily evaluated through its antiproliferative effects on cancer cell lines. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer types. For example:

  • IC50 Values : In a study involving a series of triazolo derivatives, compounds showed IC50 values ranging from 0.008 to 90.5 μM against different cancer cell lines . While specific IC50 data for this compound is not explicitly reported in the literature reviewed, it can be inferred that its structural analogs demonstrate potent activity.

The proposed mechanisms through which these compounds exert their antiproliferative effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
  • C-Met Kinase Inhibition : Some derivatives have been identified as potential inhibitors of c-Met kinase, a target implicated in various cancers. The inhibition leads to reduced cell proliferation and increased apoptosis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives:

  • Antitumor Activity Assessment : A comprehensive study assessed a range of triazolo derivatives against 60 cancer cell lines using sulforhodamine B assays. The results indicated promising antineoplastic activity across multiple types of cancer cells .
  • Cell Line Specificity : Research has shown that specific substitutions on the triazolo ring can enhance selectivity and potency against particular cancer types. For instance, compounds with methoxy or ethoxy substitutions exhibited varied efficacy against breast and lung cancer cell lines .

Data Table: Summary of Antiproliferative Activities

Compound NameCancer Cell LineIC50 (μM)Mechanism
Compound 4qSGC-79010.014Tubulin inhibition
Compound 22iA5490.83C-Met inhibition
3-(4-Ethoxyphenyl)-...TBDTBDTBD

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol? A: The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

Hydrazine-mediated cyclization : Reacting 5-(4-ethoxyphenyl)pyrazole-3-carboxylates with hydrazine hydrate to form triazole-thiol intermediates .

Phosphorus oxychloride activation : Subsequent treatment with aromatic carboxylic acids in a phosphorus oxychloride (POCl₃) medium to cyclize and functionalize the thiol group .

Purification : Use of column chromatography (e.g., silica gel) and recrystallization (ethanol/dioxane) to isolate the target compound .
Key reagents : Hydrazine hydrate, POCl₃, substituted pyrazole precursors.

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers address low yields during the cyclization step of triazolo-pyridazine derivatives? A: Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Temperature control : Maintaining 80–100°C during hydrazine reactions to ensure complete ring closure .
  • Catalyst optimization : Using NaH in anhydrous toluene to enhance nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Example : Refluxing intermediates in POCl₃ for 6–8 hours increased yields by 15–20% in analogous triazolo-thiadiazoles .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A: Core methods include:

¹H NMR spectroscopy : Identifies proton environments (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for -OCH₂CH₃) .

IR spectroscopy : Detects thiol (-SH) stretches at 2550–2600 cm⁻¹ and triazole C=N bands at 1600–1650 cm⁻¹ .

Elemental analysis : Validates C, H, N, S composition (e.g., C₁₄H₁₃N₄O₂S requires C 54.71%, H 4.26%) .

Advanced Characterization: Resolving Structural Ambiguities

Q: How can X-ray crystallography resolve regioselectivity conflicts in triazolo-pyridazine derivatives? A: Single-crystal X-ray diffraction (SC-XRD) determines bond lengths and angles to confirm the triazole-pyridazine fusion site. For example:

  • In analogous compounds, SC-XRD revealed a bond length of 1.32 Å for N-N in the triazole ring, confirming the [4,3-b] fusion .
  • Data interpretation : Compare experimental results with computational models (e.g., DFT) to validate tautomeric forms .

Biological Activity: Molecular Docking Insights

Q: What computational methods predict the antifungal potential of this compound? A: Molecular docking against fungal targets like 14α-demethylase (CYP51, PDB: 3LD6) is standard:

  • Software : AutoDock Vina or Schrödinger Suite .
  • Parameters : Binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with heme cofactor (e.g., interactions with Leu376, Tyr131) .
    Example : Analogous triazolo-thiadiazoles showed docking scores of -9.2 kcal/mol, correlating with in vitro antifungal IC₅₀ values of 12–18 µM .

Advanced Bioactivity: Addressing Data Contradictions

Q: How to reconcile discrepancies between in silico docking predictions and in vitro assays? A: Discrepancies may arise from:

  • Solubility issues : Poor aqueous solubility (logP >3.5) reduces bioavailability. Mitigate via PEG formulations .
  • Metabolic instability : Use LC-MS to identify metabolites (e.g., thiol oxidation to disulfides) .
  • Off-target effects : Perform kinome-wide screening to exclude non-specific binding .

Regioselectivity Challenges in Functionalization

Q: How can regioselectivity be controlled during thiol group functionalization? A: Key strategies:

  • Protecting groups : Use trityl chloride to protect -SH before introducing substituents .
  • Electrophilic substitution : Direct bromination or alkylation at the thiol position using NaH/alkyl halides .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane:ethyl acetate 3:1) .

Safety and Handling Precautions

Q: What safety protocols are recommended for handling this compound? A: Based on structurally similar thiols:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of thiol vapors .
  • Spill management : Neutralize with 10% NaOH solution and absorb with vermiculite .

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